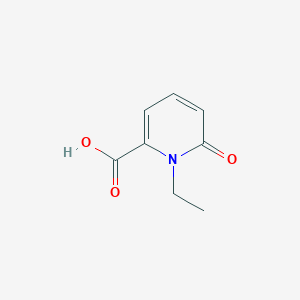
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, also known as EDOC, is a dihydropyridine derivative. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 2-position and an ethyl group at the 1-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.16 and a molecular formula of C8H9NO3 . It is soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Characterization : A study evaluated historical and new synthesis pathways for compounds structurally similar to 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The research identified reproducible methods and characterized the compounds using spectroscopic methods and single-crystal X-ray diffraction (Wiedemann & Grohmann, 2009).
Study of Hydrogen Bonding : Research on compounds closely related to this compound focused on their hydrogen bonding, as demonstrated through NMR spectroscopy and X-ray crystallography. This study provided insights into the molecular structures and interactions of similar compounds (Dobbin et al., 1993).
Crystal Structure Analysis : The crystal structure of a closely related compound, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, was determined through single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Gao & Long, 2021).
Potential Pharmacological Applications
Cardiotonic Activity : A study on derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally similar to this compound, examined their potential cardiotonic activities. This research contributes to the understanding of the pharmacological potential of related compounds (Mosti et al., 1992).
Antibacterial Activity : Research on pyridonecarboxylic acids, related to this compound, explored their antibacterial properties. These findings could guide the development of new antibacterial agents (Egawa et al., 1984).
Chemical Reactivity Studies : Investigations into the reactivity of similar compounds, such as 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives, can provide insights into the chemical behavior and potential applications of this compound (El‐Shaaer et al., 2014).
properties
IUPAC Name |
1-ethyl-6-oxopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-6(8(11)12)4-3-5-7(9)10/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRVVADHPQNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)



![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)